1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol
Vue d'ensemble
Description
“1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol” is a compound with the molecular formula C14H19NO . It has a molecular weight of 217.31 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a dihydroindenyl group . The exact structure can be represented by the InChI code: 1S/C14H19NO/c16-12-7-9-15 (10-8-12)14-6-5-11-3-1-2-4-13 (11)14/h1-4,12,14,16H,5-10H2 .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 217.31 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound also has a rotatable bond count of 1 . The topological polar surface area is 23.5 Ų .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol have demonstrated significant antimicrobial properties. For instance, 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, a chemically similar compound, showed good antibacterial and antifungal activity, suggesting potential applications in treating microbial infections (Kottapalle & Shinde, 2021).
Pharmacological Profiles
Related compounds have been synthesized to act as agonists for specific receptors, indicating potential applications in pharmacology and drug development. For instance, derivatives such as 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one have been identified as potent G protein-coupled receptor 119 agonists (Sakairi et al., 2012).
Anti-leukemic Activity
Compounds with a core structure similar to this compound have shown anti-leukemic activity, indicating potential for cancer treatment applications. Specifically, derivatives like 4-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline have been synthesized and demonstrated cytotoxic potential against leukemia cell lines (Guillon et al., 2018).
Neurological Disorder Treatment
Compounds derived from piperidin-4-ols, closely related to this compound, have been developed with varying affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential applications in treating neurological disorders such as drug abuse, depression, and ADHD (Kharkar et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus through the RAS-RAF-MEK-ERK pathway .
Mode of Action
The interaction could potentially result in changes to the protein’s function, affecting the signaling pathways it is involved in .
Biochemical Pathways
The affected pathway is likely the RAS-RAF-MEK-ERK pathway, given the target protein’s role in this pathway . This pathway is crucial for cell division and differentiation, and its disruption can have significant downstream effects, potentially influencing cell growth and proliferation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches the target site in the body .
Result of Action
Given its target, it could potentially influence cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-5-7-15(8-6-14)13-9-11-3-1-2-4-12(11)10-13/h1-4,13-14,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZBNVNFNFMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.